N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-[2-(2-bromo-3,5-dinitrophenyl)ethyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N3O5/c11-8-5(1-2-15-9(18)10(12,13)14)3-6(16(19)20)4-7(8)17(21)22/h3-4H,1-2H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLJZKKJBVCMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCNC(=O)C(F)(F)F)Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C11H8BrF3N4O4, indicating the presence of bromine, trifluoroacetyl, and dinitrophenyl groups. These structural features are critical in determining the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
- Antimicrobial Properties : Research indicates that derivatives of trifluoroacetamides often exhibit antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
- Cytotoxic Effects : Studies on related compounds suggest that this compound may induce apoptosis in cancer cells. The presence of dinitrophenyl groups can enhance the compound's ability to form reactive intermediates that damage cellular components.
- Enzyme Inhibition : The trifluoroacetyl group is known to interact with various enzymes, potentially acting as an inhibitor. This interaction could be leveraged in therapeutic contexts to modulate enzyme activity involved in disease processes.
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of related compounds and found significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with cell wall synthesis .
- Cytotoxicity : In vitro studies demonstrated that the compound could reduce cell viability in various cancer cell lines (e.g., HeLa and MCF-7) by promoting apoptosis through caspase activation pathways . A concentration-dependent effect was observed, indicating its potential as a chemotherapeutic agent.
- Enzyme Interaction : Research into the enzyme inhibition revealed that similar compounds could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide exhibit promising anticancer properties. For instance, derivatives that inhibit anaplastic lymphoma kinase (ALK) activity have been shown to enhance the efficacy of cancer treatments targeting ALK fusion proteins like EML4-ALK and NPM-ALK. This suggests that the compound could be explored as a potential therapeutic agent for specific cancer types .
Mechanism of Action
The compound's mechanism may involve the modulation of signaling pathways associated with cancer cell proliferation and survival. The presence of the dinitrophenyl group may enhance its interaction with biological targets, leading to increased cytotoxicity against tumor cells .
Heterocyclic Chemistry
Synthesis of Heterocycles
this compound can serve as a precursor in the synthesis of various heterocyclic compounds. These compounds are integral in drug development due to their diverse biological activities . The trifluoroacetamide moiety may also enhance the lipophilicity and biological availability of synthesized derivatives.
Analytical Chemistry
Development of Analytical Methods
The compound can be utilized in developing analytical methods for detecting and quantifying dinitrophenyl derivatives in biological samples. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry can be employed to analyze its metabolites or degradation products in pharmacokinetic studies .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide with analogous compounds:
Key Structural and Functional Differences:
- Substituent Positions : The target compound’s bromine and nitro groups are on a phenethyl backbone, whereas analogs like N-(4-bromo-2,6-difluorophenyl)-2,2,2-TFA feature halogenation on a phenyl ring with fluorine substituents . Pyridine-based analogs (e.g., ) introduce heterocyclic diversity.
- Electron-Withdrawing Effects : The trifluoroacetamide group in the target compound provides stronger electron withdrawal compared to standard acetamide groups in impurities like 2-bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide .
- Synthetic Utility : Pyridine derivatives (e.g., ) are often used in medicinal chemistry for their bioavailability, while brominated phenethyl compounds may serve as intermediates in explosives or specialty polymers.
Analytical and Stability Profiles
- Chromatographic Analysis : The target compound and its analogs are typically analyzed via HPLC (e.g., C18 columns) or GC-MS for purity assessment. SynHet reports LCMS/GCMS compatibility for N-(4-bromo-2,6-difluorophenyl)-2,2,2-TFA, with retention times varying based on substituent polarity .
- Thermal Stability : Bromonitro compounds like the target molecule may exhibit lower thermal stability compared to fluorinated analogs due to nitro group decomposition risks.
- Spectroscopic Identification : ¹H/¹³C NMR and FTIR are critical for distinguishing between positional isomers (e.g., bromine at 2- vs. 4-positions) .
Preparation Methods
Bromination of Phenethyl Precursors
Bromination is commonly achieved using N-bromosuccinimide (NBS) under radical conditions. The reaction is typically conducted in carbon tetrachloride or similar inert solvents with radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Reflux or controlled heating (around 75°C) for several hours facilitates selective bromination at the benzylic position.
| Parameter | Details |
|---|---|
| Starting material | 2-methyl-3,5-dinitrophenethyl derivative |
| Brominating agent | N-bromosuccinimide (NBS) |
| Radical initiator | AIBN or benzoyl peroxide |
| Solvent | Carbon tetrachloride (CCl4) |
| Temperature | Reflux (~75°C) |
| Reaction time | 4–6 hours |
| Workup | Quenching with water, extraction with ethyl acetate, drying over MgSO4, purification by silica gel chromatography |
This method yields 2-bromo-3,5-dinitrophenethyl intermediates with high selectivity and purity.
Nitration of Aromatic Ring
The introduction of nitro groups at the 3 and 5 positions on the phenyl ring is usually performed by electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid. Controlled temperature (0–5°C) and stoichiometric control are critical to avoid over-nitration or degradation.
| Parameter | Details |
|---|---|
| Starting material | Appropriate bromo-phenethyl derivative |
| Nitrating agents | Concentrated HNO3 and H2SO4 (mixed acid) |
| Temperature | 0–5°C |
| Reaction time | 1–2 hours |
| Workup | Quenching in ice water, neutralization, filtration, recrystallization |
This step yields the 3,5-dinitro substitution pattern essential for the final compound’s biological activity.
Formation of Trifluoroacetamide
The trifluoroacetamide group is introduced by acylation of the amine group on the phenethyl intermediate with trifluoroacetic anhydride or trifluoroacetyl chloride under mild conditions.
| Parameter | Details |
|---|---|
| Starting material | 2-bromo-3,5-dinitrophenethylamine |
| Acylating agent | Trifluoroacetic anhydride or trifluoroacetyl chloride |
| Solvent | Dichloromethane or anhydrous THF |
| Temperature | 0–25°C |
| Reaction time | 1–3 hours |
| Workup | Quenching with water, extraction, drying, purification by recrystallization or chromatography |
This step affords the target this compound with high purity (typically >95%).
Summary of Preparation Methods and Conditions
| Step | Reagents & Conditions | Yield & Purity | Notes |
|---|---|---|---|
| Bromination | NBS, AIBN or benzoyl peroxide, CCl4, reflux 4-6h | High yield, selective bromination | Radical initiation essential |
| Nitration | HNO3/H2SO4 mixed acid, 0–5°C, 1-2h | High regioselectivity | Temperature control critical |
| Acylation | Trifluoroacetic anhydride, DCM, 0–25°C, 1-3h | >95% purity | Mild conditions prevent side reactions |
Research Findings on Preparation Optimization
- Radical Bromination Efficiency: Use of AIBN as initiator improves yield and reduces reaction time compared to thermal initiation alone.
- Nitration Selectivity: Maintaining low temperature prevents undesired nitration at other positions or ring degradation.
- Acylation Purity: Slow addition of trifluoroacetic anhydride under inert atmosphere minimizes hydrolysis and side products.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-bromo-3,5-dinitrophenethyl)-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sequential functionalization of the phenethyl backbone. A plausible route involves:
Bromination : Electrophilic aromatic substitution at the ortho position using brominating agents (e.g., Br₂/FeBr₃).
Nitration : Introduction of nitro groups at meta positions via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C).
Amidation : Reaction of the phenethylamine intermediate with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane.
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/water) to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., deshielding from electron-withdrawing nitro and trifluoroacetyl groups).
- FT-IR : Confirm amide C=O stretch (~1680–1700 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹).
- MS (ESI/HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., bromine’s 1:1 natural abundance).
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Protocol :
Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC.
Hydrolytic Stability : Test in buffers (pH 1–13) at 25–60°C.
- Storage Recommendations : Store in amber vials at –20°C under inert atmosphere (Ar/N₂) to prevent hydrolysis or photodecomposition .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination and nitration in the phenethyl backbone?
- Mechanistic Analysis :
- Bromination : Directed by electron-donating groups (e.g., ethylamine), bromine preferentially substitutes at the ortho position due to steric and electronic effects.
- Nitration : Nitronium ion (NO₂⁺) attacks meta positions due to deactivation of the ring by bromine. Computational studies (DFT) can model charge distribution and transition states .
Q. How can biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?
- Experimental Design :
Target Selection : Focus on enzymes like topoisomerase II (DNA replication) or kinases (signaling pathways).
Inhibition Assays : Use fluorescence-based assays (e.g., DNA unwinding for topoisomerase) or ADP-Glo™ kinase assays.
Dose-Response : Test IC₅₀ values in the 0.1–100 µM range.
- Controls : Include known inhibitors (e.g., etoposide for topoisomerase II) and validate with cytotoxicity assays (MTT/XTT) .
Q. What computational tools predict the compound’s solubility and membrane permeability?
- Methods :
- LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients (logP ≈ 2.5–3.5 due to nitro/trifluoro groups).
- Topological Polar Surface Area (TPSA) : Calculate TPSA (~100–110 Ų) to predict low blood-brain barrier penetration.
- MD Simulations : Model interactions with lipid bilayers to assess passive diffusion .
Q. How can impurity profiling be conducted to meet regulatory standards for pharmaceutical intermediates?
- Analytical Workflow :
HPLC-UV/HRMS : Detect impurities at 0.1% threshold (e.g., unreacted bromophenethyl precursors).
Reference Standards : Use EP/PharmEur impurity markers (e.g., MM0078.03 for bromo-nitro derivatives).
Forced Degradation : Stress under oxidative (H₂O₂), thermal (40–80°C), and acidic/basic conditions to identify degradation pathways .
Q. What structural analogs of this compound exhibit enhanced bioactivity, and how are they synthesized?
- Comparative Analysis :
- Analog Design : Replace bromine with chloro or iodo groups; modify nitro positions (e.g., 2,4-dinitro).
- Bioactivity Trends : Fluorinated acetamides (e.g., N-ethyltriazoloquinazolinyl analogs) show improved antimicrobial potency due to increased lipophilicity.
- Synthesis : Adapt multi-step protocols with Pd-catalyzed cross-coupling for halogen diversification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
